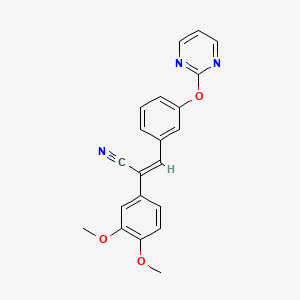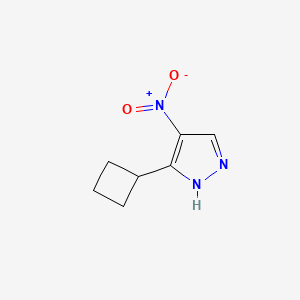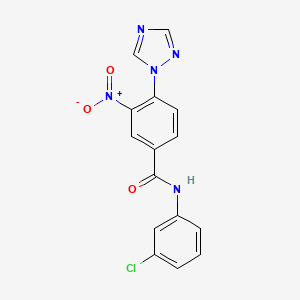
(Z)-2-(3,4-dimethoxyphenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(3,4-dimethoxyphenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile is a chemical compound with potential applications in scientific research. It is a nitrile derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Molecular and Photophysical Properties : A study conducted by Percino et al. (2016) investigated the conformational and molecular structures of α,β-unsaturated acrylonitrile derivatives, closely related to your compound of interest. They used single-crystal X-ray diffraction (SCXRD) to analyze the molecular packing, focusing on the pyridine core effect on optical properties and the number of independent molecules. This research provides insights into the properties of similar compounds (Percino et al., 2016).
Electro-Optical and Charge-Transport Properties : Irfan et al. (2015) conducted an in-depth quantum chemical investigation of a compound structurally similar to yours, focusing on its structural, electro-optical, and charge-transport properties. They used density functional theory (DFT) and time-dependent DFT to optimize molecular geometries and calculate absorption and fluorescence wavelengths. This study's findings are relevant for understanding the charge-transport behavior and potential applications of your compound in material science (Irfan et al., 2015).
Antimicrobial Applications : Sarhan et al. (2021) explored the synthesis of novel pyrido[2,3-d]pyrimidines, which include a structure similar to your compound. They evaluated these compounds for their antimicrobial potency against various bacteria, revealing high efficacy at low concentrations. This study is significant for understanding the antimicrobial potential of related compounds (Sarhan et al., 2021).
Herbicidal Applications : Yang et al. (2008) synthesized and studied ZJ0273, a herbicidal ingredient structurally related to your compound. They produced labeled versions of ZJ0273 for use as radiotracers in studying its metabolism, mode of action, environmental behavior, and fate. This research is relevant for understanding the agricultural applications of similar compounds (Yang et al., 2008).
properties
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-(3-pyrimidin-2-yloxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-25-19-8-7-16(13-20(19)26-2)17(14-22)11-15-5-3-6-18(12-15)27-21-23-9-4-10-24-21/h3-13H,1-2H3/b17-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRGLZPRBSNJED-GZTJUZNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC(=CC=C2)OC3=NC=CC=N3)C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC(=CC=C2)OC3=NC=CC=N3)/C#N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(Cyclopentanecarbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2359268.png)


![2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2359272.png)


![8-(4-methoxybenzyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359275.png)
![3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2359279.png)
![2-({2-[(2-Furylmethyl)amino]acetyl}amino)benzenecarboxamide](/img/structure/B2359280.png)

![N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2359285.png)

![N-(4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2359289.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2359290.png)